molecular formula C8H16N2O2S2 B089823 4,4'-Dithiodimorpholine CAS No. 103-34-4

4,4'-Dithiodimorpholine

Cat. No.: B089823
CAS No.: 103-34-4
M. Wt: 236.4 g/mol
InChI Key: HLBZWYXLQJQBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dithiodimorpholine ( 103-34-4) is a synthetic organic sulfur compound that serves as a critical sulfur donor and accelerator in the vulcanization of both natural and synthetic rubbers . Its molecular structure, featuring two morpholine rings connected by a disulfide (-S-S-) bond, is central to its function . Under vulcanization temperatures, this disulfide bond cleaves, providing approximately 27% active sulfur for the formation of cross-links between polymer chains . This mechanism primarily results in monosulfur cross-links, which are known to enhance the thermal stability and aging resistance of the final elastomer . In research and development, this compound is valued for its processing safety and its ability to produce vulcanizates with high mechanical properties, excellent ozone resistance, and minimal discoloration, making it suitable for light-colored or transparent products . It is typically used in conjunction with other accelerators like thiazoles or thiurams . Beyond rubber vulcanization, its applications extend to the functionalization of nanoparticles and as a curing agent in specialized adhesives and coatings . This compound appears as a white to almost white powder or crystalline solid with a melting point of 124-125°C . It is insoluble in water but soluble in various organic solvents . As a precaution, this product is intended for research and laboratory use only. It requires careful handling, using appropriate personal protective equipment, and should be stored in a cool, dry, and well-ventilated area .

Properties

IUPAC Name

4-(morpholin-4-yldisulfanyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBZWYXLQJQBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1SSN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026698
Record name 4,4'-Dithiodimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Gray to tan solid; [Hawley] White solid; [MSDSonline]
Record name Morpholine, 4,4'-dithiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Dithiodimorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3262
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

121 °C, 250 °F (MINIMUM)
Record name 4,4'-Dithiodimorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3262
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4,4'-DITHIODIMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.36 @ 25 °C
Record name 4,4'-DITHIODIMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000305 [mmHg]
Record name 4,4'-Dithiodimorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3262
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

CRYSTALS, GRAY TO TAN POWDER

CAS No.

103-34-4
Record name DTDM
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dithiodimorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DITHIODIMORPHOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4,4'-dithiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Dithiodimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(morpholin-4-yl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DITHIODIMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M786P489YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,4'-DITHIODIMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

125 °C
Record name 4,4'-DITHIODIMORPHOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of DTDM proceeds via the chlorosulfurization of morpholine, where sulfur monochloride acts as both a sulfur donor and a coupling agent. The reaction generates hydrochloric acid (HCl\text{HCl}) as a byproduct, necessitating the use of an acid-binding agent to prevent protonation of morpholine, which would render it unreactive. The overall reaction is summarized as:

2C4H9NO+S2Cl2Na3PO4C8H16N2O2S2+2HCl2 \, \text{C}4\text{H}9\text{NO} + \text{S}2\text{Cl}2 \xrightarrow{\text{Na}3\text{PO}4} \text{C}8\text{H}{16}\text{N}2\text{O}2\text{S}_2 + 2 \, \text{HCl}

Anhydrous trisodium phosphate (Na3PO4\text{Na}_3\text{PO}_4) neutralizes HCl\text{HCl}, forming sodium monohydrogen phosphate (Na2HPO4\text{Na}_2\text{HPO}_4) and sodium chloride (NaCl\text{NaCl}) without introducing water, thereby avoiding hydrolysis of S2Cl2\text{S}_2\text{Cl}_2 .

Standard Protocol and Conditions

A representative procedure involves:

  • Mixing : Morpholine (45.37 g, 0.52 mol), anhydrous Na3PO4\text{Na}_3\text{PO}_4 (81.51 g, 0.50 mol), and solvent oil (500 g) are combined in a reactor.

  • Addition of S2Cl2\text{S}_2\text{Cl}_2 : Sulfur monochloride (31.97 g, 0.24 mol) is added dropwise at 20–30°C over 2 hours.

  • Reaction : The mixture is stirred for 2.5 hours at 20°C.

  • Workup : The product is washed with water (200 g), filtered, and dried to yield white needle-like crystals (53.57 g, 95.85% yield, 99.61% purity).

Critical Reaction Parameters and Optimization

Acid-Binding Agent Selection

The choice of acid-binding agent significantly impacts yield and purity. Comparative studies reveal:

Acid-Binding AgentYield (%)Purity (%)Byproduct Formation
Anhydrous Na3PO4\text{Na}_3\text{PO}_495.8599.61Negligible
Sodium hydroxide72.3595.37Water-induced S2Cl2\text{S}_2\text{Cl}_2 decomposition
Excess morpholine90–9298–99High COD wastewater

Key Insight : Na3PO4\text{Na}_3\text{PO}_4 outperforms NaOH\text{NaOH} by eliminating water generation, which otherwise triggers S2Cl2\text{S}_2\text{Cl}_2 hydrolysis to SO2\text{SO}_2 and H2S\text{H}_2\text{S}, reducing yield.

Molar Ratios and Stoichiometric Effects

Optimal molar ratios are:

S2Cl2:Morpholine:Na3PO4=1:2.1 ⁣ ⁣2.3:2.0 ⁣ ⁣2.2\text{S}2\text{Cl}2 : \text{Morpholine} : \text{Na}3\text{PO}4 = 1 : 2.1!-!2.3 : 2.0!-!2.2

A slight excess of morpholine ensures complete consumption of S2Cl2\text{S}_2\text{Cl}_2, while Na3PO4\text{Na}_3\text{PO}_4 is stoichiometrically matched to neutralize HCl\text{HCl}.

Temperature and Kinetic Control

Reaction temperature profoundly affects reaction rate and side-product formation:

Temperature (°C)Yield (%)Purity (%)
20–3095.8599.61
5092.4598.74
6082.6897.54

Elevated temperatures accelerate side reactions, such as S2Cl2\text{S}_2\text{Cl}_2 decomposition, necessitating strict control below 30°C.

Industrial-Scale Production and Sustainability

Solvent Selection and Recycling

Industrial protocols employ non-polar solvents (e.g., No. 120 solvent oil) to enhance mixing and prevent S2Cl2\text{S}_2\text{Cl}_2 hydrolysis. These solvents are recyclable, reducing waste and cost.

Waste Management and Environmental Impact

Using Na3PO4\text{Na}_3\text{PO}_4 generates water-soluble Na2HPO4\text{Na}_2\text{HPO}_4 and \text{NaCl, simplifying post-treatment. This contrasts with sodium hydroxide, which produces alkaline wastewater requiring neutralization.

Advanced Characterization and Quality Control

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Quantifies DTDM purity (99.61% in optimized runs).

  • Differential Scanning Calorimetry (DSC) : Confirms melting point (123–127°C).

Spectroscopic Validation

  • FT-IR : Peaks at 600–700 cm1^{-1} confirm S–S and C–S bonds.

  • 1H NMR^1\text{H NMR} : Morpholine protons resonate at δ 2.6–3.8 ppm.

Chemical Reactions Analysis

Reaction Mechanism:

2C4H9NO(morpholine)+S2Cl2Na3PO4,20CC8H16N2O2S2(DTDM)+2HCl2\,\text{C}_4\text{H}_9\text{NO}\,(\text{morpholine})+\text{S}_2\text{Cl}_2\,\xrightarrow{\text{Na}_3\text{PO}_4,\,20^\circ \text{C}}\,\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2\text{S}_2\,(\text{DTDM})+2\,\text{HCl}

Key Conditions and Yields:

ParameterValueSource
CatalystAnhydrous trisodium phosphate
Temperature20°C
Reaction Time2–4 hours
Yield90–95.85%
Purity≥98% (HPLC)

Optimization Insights:

  • Exclusion of oxygen (via nitrogen purging or sodium sulfite) improves yield to 92.5% .

  • Excess morpholine (0.1 mol) minimizes side reactions .

Vulcanization of Rubber

DTDM acts as a sulfur donor in rubber vulcanization, forming mono- and polysulfide cross-links between polymer chains.

Reaction Pathway:

DTDMΔ2morpholine+Sx(active sulfur)\text{DTDM}\,\xrightarrow{\Delta}\,2\,\text{morpholine}+\text{S}_x\,(\text{active sulfur})
Active sulfur bridges adjacent polymer chains, enhancing mechanical properties.

Vulcanization Performance Data:

PropertyEffect of DTDMSource
Tensile Strength↑ 15–20%
Thermal Stability↑ (Decomposition at 122–125°C)
Cross-Link Density↑ (Monosulfide-dominated)

Operational Parameters:

  • Typical Dosage: 0.5–2 phr (parts per hundred rubber) .

  • Optimal Temperature: 120–150°C .

Thermal Decomposition

DTDM decomposes at elevated temperatures, releasing sulfur and morpholine derivatives.

Decomposition Reaction:

C8H16N2O2S2Δ2C4H9NO(morpholine)+S2\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2\text{S}_2\,\xrightarrow{\Delta}\,2\,\text{C}_4\text{H}_9\text{NO}\,(\text{morpholine})+\text{S}_2

Thermal Data:

ParameterValueSource
Melting Point122–127°C
Decomposition Onset>150°C
Sulfur Release27% (theoretical)

Applications:

  • Delayed-Action Vulcanization: Controlled sulfur release improves processing safety .

  • Polymer Modification: Generates reactive sulfur species for cross-linking .

Cross-Linking in Polymer Chemistry

DTDM serves as a cross-linker in polyurethanes and elastomers, forming covalent bonds via radical intermediates.

Reaction with Polymers:

Polymer+DTDMRadical InitiatorsCross Linked Network\text{Polymer}+\text{DTDM}\,\xrightarrow{\text{Radical Initiators}}\,\text{Cross Linked Network}

Performance Enhancements:

Polymer TypeEffectSource
Natural Rubber↑ Abrasion resistance
Synthetic Elastomers↑ Chemical resistance
Polyethylene Composites↑ Thermal stability

Mechanistic Notes:

  • Radical scavengers (e.g., peroxides) accelerate cross-linking .

  • Morpholine byproducts are non-reactive under standard conditions .

Scientific Research Applications

Rubber and Polymer Industries

4,4'-Dithiodimorpholine is primarily used as an accelerator and vulcanizing agent in the production of rubber products. Its role in crosslinking enhances the mechanical properties and durability of rubber, making it suitable for various applications including tires, seals, and gaskets .

Table 1: Properties of this compound in Rubber Applications

PropertyValue
Tensile StrengthIncreased by 20-30%
Elongation at BreakImproved by 15-25%
Heat ResistanceEnhanced stability

Corrosion Inhibition

DTDM serves as a corrosion inhibitor for metals, protecting them from tarnishing and degradation caused by acid fumes. This application is particularly valuable in industries where metal components are exposed to harsh environments .

Cosmetics and Personal Care Products

In the cosmetic industry, this compound is utilized in hair conditioners, deodorants, and hair dyes. Its ability to act as a conditioning agent contributes to improved texture and moisture retention in hair products .

Case Study: Application in Hair Conditioners
A study demonstrated that conditioners containing DTDM resulted in a significant increase in hair moisture retention compared to those without it. The use of DTDM led to smoother hair texture and reduced breakage during combing.

Pharmaceuticals

In pharmaceuticals, DTDM has been explored for its potential use in local anesthetics and antibiotics. Its chemical properties may enhance the efficacy of drug formulations by improving solubility and stability .

Textile Industry

The compound is also found in textiles as a treatment agent that enhances fabric durability and resistance to environmental factors. This application is crucial for outdoor fabrics that require long-lasting performance against weather conditions .

Environmental Considerations

While DTDM has beneficial applications, its environmental impact must be considered. The release of this substance during manufacturing processes can lead to ecological concerns; therefore, proper management practices are essential to mitigate potential risks associated with its use .

Table 2: Environmental Impact Assessment

Impact AreaDescription
Aquatic ToxicityModerate concern
BiodegradabilityLimited information
Regulatory StatusSubject to chemical regulations

Mechanism of Action

The mechanism of action of 4,4’-Dithiodimorpholine primarily involves the cleavage of the disulfide bond under specific conditions, releasing active sulfur species. These active sulfur species can then participate in various chemical reactions, such as cross-linking in rubber vulcanization. The molecular targets and pathways involved include the interaction with rubber polymers to form stable cross-linked networks, enhancing the mechanical properties of the rubber .

Comparison with Similar Compounds

Research Findings :

  • DTDM-modified natural rubber composites exhibit superior fatigue resistance and strain-induced crystallization due to controlled sulfur release .
  • MBTS provides faster crosslinking but may compromise long-term aging performance compared to DTDM .

Key Observations :

  • DTDM’s lower acute toxicity (Category 5) compared to TMTD makes it safer for handling, but its dermatitic effects require stringent protective measures .
  • TMTD’s metabolites (e.g., carbon disulfide) pose neurotoxic risks, limiting its use in some regions .

Market and Production

  • DTDM : Global market led by manufacturers like Zhanhua Darong Chemical and Huangshan KBR, with applications expanding in Asia-Pacific tire industries .
  • MBTS : Dominates the accelerator market due to cost-effectiveness, but faces competition from eco-friendly alternatives .
  • TMTD : Declining use in Europe due to regulatory restrictions on thiurams .

Biological Activity

4,4'-Dithiodimorpholine (DTDM) is a compound of significant interest due to its biological activity and applications in various fields, particularly in the context of human health and disease. This article delves into the biological properties of DTDM, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

This compound is primarily recognized as a vulcanizing agent in rubber production and has applications in cosmetics and pharmaceuticals. It functions as an antioxidant and corrosion inhibitor, enhancing the stability of various formulations. Its structural formula is characterized by two morpholine rings linked by a disulfide bond, which is critical for its biological activity.

Inhibition of HPV E6 Oncoprotein

One of the most notable biological activities of DTDM is its ability to inhibit the E6 oncoprotein of Human Papillomavirus (HPV) type 16. Research indicates that DTDM can effectively eject zinc from the E6 protein, disrupting its interaction with cellular coactivators such as E6AP and E6BP. This disruption leads to reduced cell viability in HPV-infected cells and increased levels of the tumor suppressor protein p53, which is associated with apoptosis (programmed cell death) .

Sensitization and Allergic Reactions

In addition to its therapeutic potential, DTDM has been implicated in allergic contact dermatitis . Studies have documented cases where individuals exhibited sensitization to DTDM, particularly in patients with shoe dermatitis linked to rubber products . The compound's role as a skin sensitizer underscores the need for caution in its use within consumer products.

Case Study: HPV Inhibition

A study conducted to evaluate the efficacy of various compounds against HPV E6 identified DTDM as one of the most effective inhibitors. In vitro assays showed that DTDM not only inhibited E6's binding capabilities but also induced apoptosis in tumorigenic cells containing HPV . This finding suggests that DTDM could be a candidate for further development as an antiviral agent against HPV-related diseases.

Case Study: Allergic Reactions

A clinical study highlighted three patients who developed relevant sensitization to DTDM after exposure to rubber materials. The reactions were characterized by hyperkeratotic lesions and eczematous responses on the skin . These findings emphasize the dual nature of DTDM's biological activity—while it may serve therapeutic purposes, it also poses risks for allergic reactions in sensitive individuals.

Summary of Biological Activities

Activity TypeDescriptionReferences
HPV Inhibition Inhibits E6 oncoprotein; induces apoptosis in HPV-infected cells.
Skin Sensitization Causes allergic contact dermatitis; observed in patients exposed to rubber products.
Antioxidant Properties Functions as an antioxidant; used in cosmetics and pharmaceuticals to enhance stability.

Q & A

Q. What are the established synthetic routes for 4,4'-Dithiodimorpholine, and how can reaction conditions be optimized for higher purity?

this compound is synthesized via chlorosulphurization of morpholine with sulfur monochloride (S2_2Cl2_2) under controlled conditions . Optimization involves monitoring stoichiometric ratios (e.g., morpholine:S2_2Cl2_2), reaction temperature (typically 40–60°C), and purification steps (e.g., recrystallization from ethanol). Purity can be assessed using HPLC or melting point analysis (literature MP: 124°C) .

Q. How does this compound function as a vulcanizing agent in rubber, and what methods quantify its sulfur-release efficiency?

As a sulfur donor, this compound decomposes at vulcanization temperatures (~140–160°C) to release active sulfur (27% effective sulfur content), crosslinking polymer chains . Efficiency is measured via:

  • Thermogravimetric Analysis (TGA): Quantifies sulfur release kinetics.
  • Cure Rheometry: Tracks torque changes during vulcanization to determine crosslink density .

Q. What standardized methods are used to characterize the physicochemical properties of this compound?

Key methods include:

  • Melting Point Determination: Differential Scanning Calorimetry (DSC) confirms MP (124°C) .
  • Spectroscopic Analysis: FT-IR (C-S and S-S bonds at 600–700 cm1^{-1}) and NMR (δ 2.6–3.8 ppm for morpholine protons) .
  • Elemental Analysis: Validates molecular formula (C8_8H16_{16}N2_2O2_2S2_2) .

Advanced Research Questions

Q. How does structural symmetry in this compound influence its antitumor activity, particularly in targeting zinc-binding domains?

The symmetrical disulfide bond in this compound enables interaction with zinc-finger proteins (e.g., HPV E6 oncoprotein), ejecting Zn2+^{2+} and disrupting protein function . To validate this:

  • Comparative SAR Studies: Synthesize asymmetric analogs (e.g., mono-morpholine derivatives) and test zinc-ejection efficacy via atomic absorption spectroscopy .
  • Molecular Docking: Simulate binding to zinc-finger domains (e.g., BCA2) using software like AutoDock .

Q. What experimental strategies resolve contradictions between this compound’s antitumor potential and its reported toxicity in patch testing?

While this compound shows anticancer activity via zinc ejection, it may induce contact dermatitis due to residual reactivity . Strategies include:

  • Dose-Response Studies: Compare cytotoxic IC50_{50} values (in cancer cells) with irritant thresholds (e.g., in epidermal models) .
  • Metabolite Profiling: Identify degradation products (e.g., morpholine derivatives) via LC-MS to assess allergenicity .

Q. How can researchers mitigate interference from this compound’s disulfide bond in analytical assays?

The S-S bond may oxidize or react with thiol-containing reagents (e.g., in enzyme assays). Mitigation approaches:

  • Reducing Agent Controls: Use dithiothreitol (DTT) to stabilize the disulfide or reduce interference .
  • Chromatographic Separation: Employ reverse-phase HPLC to isolate this compound from reactive byproducts .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s organ-specific toxicity?

  • In Vitro: Use HepG2 cells for hepatotoxicity screening (MTT assay) and zebrafish embryos for developmental toxicity .
  • In Vivo: Rodent studies with oral administration (LD50_{50} reported in Category 5 acute toxicity) and histopathological analysis of liver/kidney .

Data Contradiction Analysis

Q. How to reconcile its dual role as a vulcanizing agent and a potential carcinogen?

While this compound is non-mutagenic in Ames tests, its decomposition products (e.g., morpholine) may pose risks. Research should:

  • Track Degradation Pathways: Use GC-MS to identify volatile byproducts during vulcanization .
  • Occupational Exposure Studies: Monitor airborne morpholine levels in industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dithiodimorpholine
Reactant of Route 2
Reactant of Route 2
4,4'-Dithiodimorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.